Cytidine 5'-triphosphate trisodium salt
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Overview
Description
Cytidine 5’-triphosphate trisodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule and acts as a substrate for RNA synthesis. This compound also plays a crucial role in the synthesis of glycerophospholipids and the glycosylation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many biochemical pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It reacts with phosphocholine to form CDP-choline, an essential intermediate in phospholipid biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like phosphorus oxychloride or pyrophosphate.
Hydrolysis: Typically occurs in the presence of water and enzymes such as nucleotidases.
Condensation: Involves enzymes like CTP:phosphocholine cytidylyltransferase and occurs in aqueous conditions.
Major Products
CDP-choline: Formed during the synthesis of phosphatidylcholine.
Cytidine diphosphate: A product of hydrolysis reactions.
Scientific Research Applications
Cytidine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
Cytidine 5’-triphosphate trisodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerases during transcription . Additionally, it acts as a coenzyme in the synthesis of glycerophospholipids and the glycosylation of proteins . The compound also interacts with various enzymes, such as aspartate carbamoyltransferase, to regulate pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Another high-energy nucleoside triphosphate involved in cellular energy transfer.
Guanosine triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate trisodium salt is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate trisodium salt has specialized functions in nucleic acid and lipid metabolism .
Properties
Molecular Formula |
C9H13N3Na3O14P3 |
---|---|
Molecular Weight |
549.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
HZQKYJNQQBPWQM-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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